molecular formula C6H8N2O4 B7731433 Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate CAS No. 63760-88-3

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

Cat. No.: B7731433
CAS No.: 63760-88-3
M. Wt: 172.14 g/mol
InChI Key: AKRQTHKSKXPEHD-UHFFFAOYSA-N
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Description

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate is a chemical compound with the molecular formula C6H8N2O4 and a molecular weight of 172.14 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its imidazolidinone ring structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of imidazolidinone derivatives with methyl chloroacetate under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction temperature, pressure, and the use of catalysts to optimize yield and purity. The compound is then purified through crystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate involves its interaction with specific molecular targets. The imidazolidinone ring structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxoimidazolidin-4-yl)acetic acid
  • 1-(2,5-Dioxoimidazolidin-4-yl)urea
  • 3-(2,5-Dioxoimidazolidin-4-yl)propanoic acid

Uniqueness

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties compared to its analogs. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRQTHKSKXPEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415393
Record name methyl (2,5-dioxoimidazolidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63760-88-3
Record name methyl (2,5-dioxoimidazolidin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Hydantoin acetic acid (20.57 g, 0.130 mol) in MeOH (210 mL) was treated with conc. H2SO4 (7 mL) and heated to reflux under N2 for 2.5 h. The resultant clear solution was cooled and the solvent removed in vacuo to give an oil which was diluted with water (65 mL) and extracted 4 times with EtOAc. The organic layer was dried (MgSO4) and the solvent removed in vacuo to afford 19.81 g (88%) of (2,5-dioxo-imidazolidin-4-yl)-acetic acid methyl ester. MS (ES+) Calc'd for C6H9N2O4 (M+1) 173. Found m/z 173 (100%). 1H NMR.
Quantity
20.57 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step Two

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